![molecular formula C23H22N6O3 B2589209 3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1049424-04-5](/img/structure/B2589209.png)
3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
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Description
The compound is a complex organic molecule that contains several functional groups, including a tolyl group, a tetrazol group, a piperazine group, and a chromen-2-one group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tolyl group, for instance, is a functional group related to toluene and can generate three possible structural isomers .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The tolyl group, for example, is often involved in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .Scientific Research Applications
Synthesis and Biological Evaluation
Research has led to the development of chromene derivatives through multi-component synthesis methods, showcasing their potential in medicinal chemistry. For example, chromene derivatives synthesized via a three-component reaction demonstrated significant cytotoxic activities against cancer cell lines, such as human breast cancer (MCF-7) and human embryonic kidney cells (HEK293), highlighting their potential as anti-cancer agents (Parveen et al., 2017). Moreover, thiazolidinone derivatives, including chromen-2-one structures, have been evaluated for their antimicrobial activities, presenting a broad spectrum of action against various bacterial and fungal strains (Patel et al., 2012).
Anticancer Properties
Among the chromene compounds, certain derivatives have been specifically highlighted for their anti-cancer properties. For instance, N1-(coumarin-7-yl)amidrazones and related congeners, with modifications including piperazine structures, have shown potent antitumor activity against cancer cell lines such as MCF-7 and K562, suggesting a promising avenue for cancer therapy (Mustafa et al., 2011).
Mechanistic Insights and DNA Binding
Further mechanistic insights into chromene derivatives reveal their mode of action and interaction with biological molecules. A study involving benzochromene derivatives showed their ability to bind with DNA, inducing apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic genes. This was evidenced by the significant cytotoxic activity against the HT-29 colorectal cancer cell line, emphasizing the role of chromene compounds in inducing caspase-dependent apoptosis and highlighting their potential as chemotherapeutic agents (Ahagh et al., 2019).
properties
IUPAC Name |
3-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-16-6-8-18(9-7-16)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-17-4-2-3-5-20(17)32-23(19)31/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXJMCSHLMPVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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